molecular formula C21H22N6O B5577494 7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine

7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5577494
M. Wt: 374.4 g/mol
InChI Key: YJUIZHXZOAUMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical strategies aiming at introducing diverse functional groups that impact the molecule's reactivity and interaction with biological targets. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with fitting heterocyclic amines or its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines alongside other heterocyclic frameworks containing the 1,2,3-triazole moiety (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives reveals a complex arrangement of atoms and bonds that facilitate their diverse chemical behavior. The hydrogen-bonded chain of rings in specific derivatives highlights the significance of N—H⋯N hydrogen bonds in forming chains containing various types of rings, contributing to the compound's stability and reactivity (Portilla et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural features, allowing for a variety of chemical transformations. For example, the presence of the 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core significantly affects the affinity and selectivity profiles for targeting human adenosine A1 and A2A receptor subtypes, showcasing the derivatives' versatile chemical properties (Squarcialupi et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and crystal structure, are crucial for their application in medicinal chemistry. The synthesis and structural elucidation of derivatives, like 7-methylpyrazolo[4,3-d]-v-triazin-4-one, contribute to understanding their physical properties and potential as novel compounds in drug discovery and development (Long et al., 1970).

Chemical Properties Analysis

The chemical properties analysis of pyrazolo[1,5-a]pyrimidine derivatives encompasses their reactivity, stability, and interaction with biological targets. The regioselective synthesis of 1- and 4-substituted derivatives highlights the influence of chemical modifications on the compounds' biological activities and interactions, providing insights into their potential therapeutic applications (Drev et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Biological Evaluation : A study focused on the synthesis of a new series of compounds, revealing significant antimicrobial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications of related compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Anticancer Activity

  • Novel Pyrazolopyrimidines Derivatives : Research into novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated promising anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antiparkinsonian and Analgesic Activities

  • Thiopyrimidine and Pyrazoline Derivatives : A study exploring derivatives from 2-chloro-6-ethoxy-4-acetylpyridine highlighted their analgesic and antiparkinsonian activities, comparable to established drugs, suggesting the potential for developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).

Synthetic Fibres Application

  • Arylazopyrazolo[1,5-a]pyrimidines : Research demonstrated the application of arylazo dyes based on pyrazolo[1,5-a]pyrimidines for polyester and polyamide fibers, indicating the compound's relevance in textile dyeing technologies (Rangnekar & Puro, 2007).

Adenosine Receptor Antagonists

  • Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : This study introduces derivatives functioning as human A₃ adenosine receptor antagonists, showcasing the importance of structural modification for enhancing water solubility and bioavailability, relevant for therapeutic applications (Baraldi et al., 2012).

Mechanism of Action

While the specific mechanism of action for “7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine” is not available, oxadiazoles have been studied for their anticancer activity. They have been found to exhibit this activity through various mechanisms, including the inhibition of key molecular targets for cancer therapy .

properties

IUPAC Name

3-methyl-5-[[1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-23-20(28-25-15)13-16-8-11-26(12-9-16)21-14-18(17-5-3-2-4-6-17)24-19-7-10-22-27(19)21/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUIZHXZOAUMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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